6-Bromo-3-hydroxy-1H-pyridin-2-one is a heterocyclic organic compound characterized by a pyridinone ring with a hydroxyl group at the 3-position and a bromine atom at the 6-position. Its molecular formula is C5H4BrN1O2, and it has a molecular weight of approximately 202.99 g/mol. The presence of both the hydroxyl and bromine substituents contributes to its chemical reactivity and potential biological activity, making it an important compound in medicinal chemistry and materials science.
For example, when subjected to nucleophilic substitution with an amine, 6-bromo-3-hydroxy-1H-pyridin-2-one can yield derivatives with enhanced biological properties.
The biological activity of 6-bromo-3-hydroxy-1H-pyridin-2-one is notable in various fields:
Research indicates that the unique substitution pattern of this compound may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies .
The synthesis of 6-bromo-3-hydroxy-1H-pyridin-2-one can be achieved through several methods:
6-Bromo-3-hydroxy-1H-pyridin-2-one has several applications:
These applications highlight its versatility as both a synthetic intermediate and a biologically relevant compound.
Studies on the interactions of 6-bromo-3-hydroxy-1H-pyridin-2-one focus on its binding affinity to various enzymes and receptors. The presence of the bromine atom enhances its lipophilicity, potentially improving membrane permeability and biological activity. Research indicates that this compound may interact with targets involved in cancer pathways, suggesting avenues for therapeutic development .
Several compounds share structural similarities with 6-bromo-3-hydroxy-1H-pyridin-2-one, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-3-methylpyridin-2-one | Methyl group at the 3-position | Different electronic properties due to methyl group |
| 6-Bromoindolinone | Indole core instead of pyridine | Enhanced biological activity due to indole structure |
| 3-Hydroxy-pyridine | Lacks bromine substituent | Different reactivity profile |
| 6-Bromo-3-hydroxyquinoline | Quinoline core | Distinct pharmacological activity |
The uniqueness of 6-bromo-3-hydroxy-1H-pyridin-2-one lies in its specific substitution pattern and the resulting chemical reactivity. Its combination of a hydroxyl group and a bromine atom provides distinct pathways for further chemical modifications and potential biological activities that are not present in its analogs .